tert-Butyl 3-chloropent-4-enoate
Description
Properties
CAS No. |
713144-30-0 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
tert-butyl 3-chloropent-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3 |
InChI Key |
JGLRNJKMNPESLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated esters.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Major Products Formed:
Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.
Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.
Reduction: The major product is tert-butyl 3-chloropentanoate.
Scientific Research Applications
tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds and drug candidates.
Industry: In the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related esters and chlorinated alkenoates, highlighting differences in molecular features, reactivity, and applications.
Structural Analog: tert-Butyl (2E)-3-(3-chloro-4-methylphenyl)prop-2-enoate
This compound (CAS 1563339-29-6) shares the tert-butyl ester group and a chlorine substituent but differs in its aromatic substitution and shorter carbon chain (propenoate vs. pentenoate). Key distinctions include:
- Molecular Formula: C14H17ClO2 vs. C9H15ClO2 (estimated for tert-Butyl 3-chloropent-4-enoate).
- Substituent Position : Chlorine is part of a 3-chloro-4-methylphenyl group in the analog, whereas in the target compound, chlorine is on an aliphatic chain.
- Reactivity : The aromatic ring in the analog may enhance conjugation, stabilizing intermediates in electrophilic substitutions. In contrast, the aliphatic chlorine in the target compound could favor nucleophilic displacement or elimination reactions.
Physicochemical Properties
Stability and Handling
Both compounds are expected to be sensitive to hydrolysis under acidic or basic conditions due to the ester group. The aliphatic chlorine in the target compound may confer greater lability compared to the aromatic analog.
Q & A
Q. What are the recommended synthetic protocols for tert-Butyl 3-chloropent-4-enoate, and how can reaction yields be optimized?
- Methodological Answer : tert-Butyl esters are typically synthesized via nucleophilic substitution or esterification under mild acidic/basic conditions. For chlorinated analogs, coupling reactions using tert-butyl chloroformate with pre-functionalized intermediates (e.g., allylic alcohols) are common. Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and catalysts (e.g., DMAP for acylations). Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) is recommended .
- Experimental Design Tip : Use design-of-experiments (DoE) frameworks to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, fractional factorial designs can reduce experimental runs while maximizing data robustness .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR should confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the chlorinated alkene (δ 4.5–5.5 ppm for H; δ 120–130 ppm for C).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]).
- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O, ~1720 cm) and C-Cl bonds (~550–750 cm) are critical .
Q. What are the stability considerations for storing this compound?
- Storage Guidelines : Store in airtight, amber glass containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or thermal decomposition. Avoid proximity to strong acids/bases, which may cleave the tert-butyl ester .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky tert-butyl group impedes nucleophilic attack at the ester carbonyl, enhancing selectivity in reactions like Suzuki-Miyaura couplings. Computational studies (DFT) suggest that electron-donating effects stabilize transition states in Pd-catalyzed reactions, though steric hindrance may reduce turnover rates .
- Data Contradiction Analysis : Discrepancies in reported reaction efficiencies (e.g., solvent-dependent yields) may arise from competing steric vs. electronic effects. Re-evaluate solvent polarity and catalyst geometry (e.g., bulky phosphine ligands) to resolve inconsistencies .
Q. What catalytic systems are effective for decomposing this compound in environmental remediation studies?
- Advanced Oxidation Processes (AOPs) : Fenton-like systems (Fe(II)/HO) generate hydroxyl radicals (•OH) that degrade chlorinated esters. Neutral pH conditions minimize side reactions, while UV-Vis spectroscopy tracks intermediate formation (e.g., chlorinated byproducts) .
- Experimental Validation : Quantify degradation kinetics via LC-MS/MS and monitor chloride ion release via ion chromatography to confirm C-Cl bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
